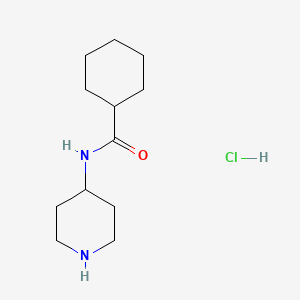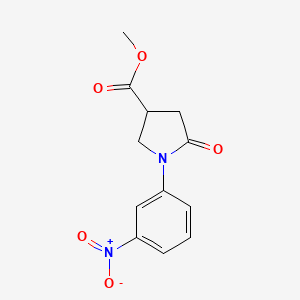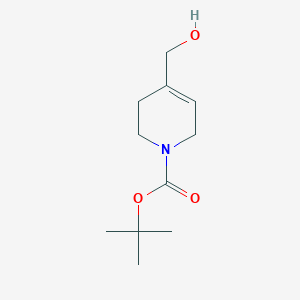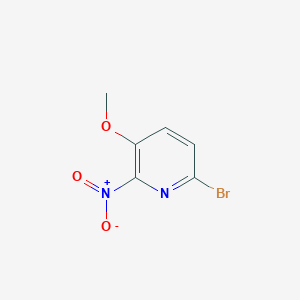
4'-(Boc-amino)-biphenyl-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-(Boc-amino)-biphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-(Boc-amino)-biphenyl-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(Boc-amino)-biphenyl-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Schutz der Aminogruppe
Die Verbindung wird zum Schutz von Aminogruppen in der organischen Synthese verwendet . Die Aminogruppe ist reaktiv und leicht oxidierbar, und Verbindungen mit Aminogruppen sind empfindlich gegenüber Reaktionen wie Oxidation und Substitution . Um die Aminogruppe unverändert zu halten, wenn andere funktionelle Gruppen im Molekül reagieren, ist es in der Regel erforderlich, die Aminogruppe mit einer leicht zu entfernenden Gruppe zu schützen . Die BOC-Gruppe in dieser Verbindung dient diesem Zweck.
Peptidsynthese
Die Verbindung wird in der Festphasen-Synthese von Peptiden verwendet . Die BOC-Gruppe in der Verbindung schützt das Amin während des Syntheseprozesses . Dieser Schutz ist entscheidend, da er unerwünschte Nebenreaktionen verhindert und die korrekte Reihenfolge der Aminosäuren im Peptid sicherstellt .
Herstellung von Carbamidsäurederivaten
Die Verbindung wird zur Herstellung von [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-Carbamidsäure-tert-butylester bei Umgebungstemperatur verwendet . Diese Reaktion erfordert das Reagenz Imidazol und das Lösungsmittel Dimethylformamid, CH2Cl2 .
Stabilität in Synthesereaktionen
Die Verbindung ist stabil gegenüber alkalischer Hydrolyse, Hydrazinolyse, katalytischer Hydrogenolyse und vielen Nucleophilen . Diese Stabilität macht sie zu einer wertvollen Verbindung in verschiedenen Synthesereaktionen, bei denen diese Bedingungen vorliegen .
Kristallisation
Die Verbindung lässt sich leicht kristallisieren . Diese Eigenschaft ist in den Reinigungsschritten vieler synthetischer Prozesse von Vorteil .
Grüne und umweltfreundliche Synthese
Die Verbindung kann in einem grünen und umweltfreundlichen Verfahren für den nahezu quantitativen BOC-Schutz einer Vielzahl aliphatischer und aromatischer Amine, Aminosäuren und Aminoalkohole verwendet werden . Dieser Prozess soll in katalytisch und lösemittelfreien Medien unter milden Reaktionsbedingungen ablaufen .
Wirkmechanismus
Target of Action
It’s worth noting that this compound is often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Boc group in 4’-(Boc-amino)-biphenyl-4-carboxylic acid is stable towards most nucleophiles and bases . This stability allows the compound to undergo reactions under a variety of conditions. The Boc group can be introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can also be removed under anhydrous acidic conditions .
Biochemical Pathways
It’s known that amino acids play a crucial role in human nutrition and physiology . They are the basic building blocks of proteins and the basic materials for building cells and repairing tissues .
Result of Action
The Boc group in 4’-(Boc-amino)-biphenyl-4-carboxylic acid serves as a protective group for amines . It prevents the amino group from reacting with other functional groups in a molecule during chemical reactions . This protection is particularly important in peptide synthesis, where the Boc group can be easily converted into free amines .
Action Environment
The action of 4’-(Boc-amino)-biphenyl-4-carboxylic acid can be influenced by various environmental factors. For instance, the Boc group can be introduced under either aqueous or anhydrous conditions . Furthermore, the Boc group can be removed under anhydrous acidic conditions . The efficiency and selectivity of these reactions can be enhanced by using certain catalysts .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYIQVSAEHFQHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627667 |
Source


|
| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222986-59-6 |
Source


|
| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)




![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)
